Technical Monograph: 4-Chloro-2-methyl-6-phenylpyridine
Technical Monograph: 4-Chloro-2-methyl-6-phenylpyridine
The following technical guide is structured as an advanced monograph for research and development professionals.
[1]
CAS Number: 412923-41-2 Formula: C₁₂H₁₀ClN Molecular Weight: 203.67 g/mol IUPAC Name: 4-chloro-2-methyl-6-phenylpyridine[1][2]
Executive Summary
4-Chloro-2-methyl-6-phenylpyridine (CAS 412923-41-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) modulators (specifically mGluR5 antagonists) and kinase inhibitors .[1] Its structural value lies in the 4-chloro functionality, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
Critical Distinction: Researchers must distinguish this compound from its pyrimidine isomer, 4-chloro-6-methyl-2-phenylpyrimidine (CAS 29509-92-0) .[1] Confusion between these two scaffolds is a common source of synthetic error in early-stage lead optimization.[1]
Chemical Identity & Properties
| Property | Data |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Typical) |
| Boiling Point | ~320 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water |
| pKa | ~3.5 (Pyridine nitrogen, Predicted) |
| LogP | 3.8–4.1 (High lipophilicity due to phenyl ring) |
| SMILES | CC1=NC(=CC(Cl)=C1)C2=CC=CC=C2 |
Synthesis & Manufacturing
The industrial and laboratory-scale preparation of 4-chloro-2-methyl-6-phenylpyridine typically proceeds via the chlorination of its 4-pyridone precursor.[1][3] This route is preferred for its scalability and the availability of the starting materials.
Retrosynthetic Analysis
The 4-chloro moiety is introduced in the final step to avoid side reactions during the ring-formation phase.[1] The immediate precursor is 2-methyl-6-phenylpyridin-4(1H)-one .[1]
Detailed Protocol: Chlorination via POCl₃
Note: This protocol describes the conversion of the 4-pyridone tautomer to the 4-chloropyridine.
Reagents:
-
Precursor: 2-methyl-6-phenylpyridin-4(1H)-one (1.0 equiv)[1]
-
Reagent: Phosphorus oxychloride (POCl₃) (5.0–10.0 equiv)[1]
-
Solvent: Neat or Toluene (if temperature control is required)[1]
-
Base (Optional):
-Diethylaniline or DIPEA (catalytic to stoichiometric) to scavenge HCl.[1]
Step-by-Step Methodology:
-
Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line), charge 2-methyl-6-phenylpyridin-4(1H)-one.
-
Addition: Carefully add POCl₃ at room temperature. Caution: Exothermic reaction. If using a base like
-diethylaniline, add it dropwise prior to heating.[1] -
Reaction: Heat the mixture to reflux (105–110 °C) . Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS.[1] The starting pyridone is highly polar; the product is non-polar.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Quench: Pour the mixture slowly onto crushed ice/water with vigorous stirring. Warning: POCl₃ hydrolysis is violent and releases HCl gas.
-
Neutralization: Adjust the pH of the aqueous slurry to ~8–9 using saturated Na₂CO₃ or NH₄OH. This liberates the free base pyridine from its hydrochloride salt.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
). -
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–10% EtOAc in Hexanes) to yield the target chloride.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway from beta-diketone precursor to final chloropyridine.[1]
Reactivity & Functionalization[1][4][5]
The 4-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, although less so than the 2-position.[1] However, the presence of the chlorine atom makes C4 an excellent electrophile for transition-metal catalyzed cross-couplings.[1]
Suzuki-Miyaura Coupling
The most common application is the coupling with aryl- or heteroaryl-boronic acids to create biaryl systems.[1]
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ or Cs₂CO₃.[4]
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.[1]
-
Significance: This reaction preserves the 2-methyl and 6-phenyl groups while extending the core scaffold, a strategy often used to reach into deep hydrophobic pockets in enzyme active sites.[1]
Nucleophilic Aromatic Substitution ( )
Under harsh conditions (high heat, strong nucleophile), the chloride can be displaced by amines or alkoxides.
-
Reagents: Primary/Secondary amines, NaH/ROH.
-
Conditions: DMSO or NMP, 120–150 °C, or Microwave irradiation.
Reactivity Map
Figure 2: Divergent synthesis capabilities of the 4-chloro scaffold.[1]
Applications in Drug Discovery[7][8][9]
GPCR Modulation (mGluR5)
Substituted 2-phenylpyridines are a privileged scaffold in the design of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).[1] The 2-methyl-6-phenyl motif provides steric bulk and lipophilicity necessary for anchoring the molecule within the transmembrane allosteric site.[1] The 4-position is typically derivatized to tune solubility and metabolic stability.[1]
Smoothened (Smo) Antagonists
While the 4-chloro-pyrimidine analog is more famously associated with Smoothened antagonists (Hedgehog pathway), the pyridine analog (CAS 412923-41-2) serves as a bioisostere.[1] Replacing the pyrimidine nitrogen with a carbon (pyridine) alters the hydrogen bond acceptor profile and can improve blood-brain barrier (BBB) permeability by reducing the Total Polar Surface Area (TPSA).[1]
Safety & Handling
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Manipulate in a fume hood. The compound is a potent alkylating/arylating agent precursor and should be treated as a potential sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from moisture to prevent slow hydrolysis of the C-Cl bond, although the pyridine ring renders it relatively stable compared to aliphatic chlorides.[1]
References
-
MolAid. Chemical Property Analysis: 4-chloro-2-methyl-6-phenylpyridine (CAS 412923-41-2). Retrieved from [Link]
- Google Patents.CN101998961A - Substituted 2-phenyl-pyridine derivatives.
-
PubChem. Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Isomer Comparison). Retrieved from [Link][1]
